1-(2,4-difluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
1-(2,4-Difluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted with fluorine and methyl groups. The pyrazoloquinoline scaffold is known for its pharmaceutical relevance, particularly in anti-inflammatory, anticancer, and enzyme inhibition applications .
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-8-methyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3/c1-14-3-6-16(7-4-14)23-19-13-27-21-9-5-15(2)11-18(21)24(19)29(28-23)22-10-8-17(25)12-20(22)26/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPLMQTZUBGECF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=C(C=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
KI-Promoted Cyclization of Pyrazole-Arylamines
A method adapted from employs 2-(1H-pyrazol-5-yl)-5-methyl-aniline and 2,4-difluorobenzyl bromide under KI catalysis. The reaction proceeds via:
-
N-Alkylation : Formation of a benzylated intermediate.
-
Intramolecular Cyclization : KI facilitates C–N bond formation, yielding the pyrazoloquinoline core.
Optimized Conditions :
Limitations :
Acid-Promoted C–C Bond Cleavage
Per, β-keto esters react with 3-(4-methylphenyl)-1H-pyrazol-5-amine in HCl/EtOH to form the quinoline ring. The 8-methyl group originates from the β-keto ester’s α-position.
Reaction Scheme :
-
Condensation between pyrazole-amine and ethyl acetoacetate.
-
HCl-mediated cyclodehydration and C–C cleavage.
-
Post-cyclization difluorophenylation using 2,4-difluorophenylboronic acid under Suzuki conditions.
Key Data :
Multicomponent Approaches
Three-Component Reaction with Arylglyoxals
A one-pot synthesis from combines:
-
2,4-Difluorophenylglyoxal
-
3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine
-
Dimedone
Mechanism :
-
Knoevenagel condensation between glyoxal and dimedone.
-
Michael addition of pyrazole-amine.
-
Oxidation and cyclization to form the quinoline ring.
Conditions :
Comparative Analysis of Methods
Critical Considerations
-
Regioselectivity : The 4-methylphenyl group at position 3 directs cyclization via steric and electronic effects, favoring pyrazole fusion at the 4,3-c position.
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may degrade acid-sensitive substituents.
-
Purification : Silica gel chromatography with hexane/EtOAc (4:1) effectively isolates the target compound .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Difluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the functional groups attached to the pyrazoloquinoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for electrophilic substitution.
Major Products: The major products formed from these reactions include various substituted pyrazoloquinolines, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that pyrazoloquinolines exhibit significant anticancer properties. A notable research effort demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, a synthesized derivative showed promising results against breast cancer cell lines, suggesting its potential as a lead compound for further development in oncology treatments .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific signaling pathways crucial for cancer cell survival and proliferation. Research has identified its interaction with the p38 MAPK pathway, which is known to be involved in stress responses and apoptosis in cancer cells .
Neuroprotective Effects
Cognitive Enhancement
Another area of interest is the neuroprotective effects of this compound. Studies have shown that it can enhance cognitive functions in animal models, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to mitigate oxidative stress and inflammation in neural tissues, which are critical factors in neurodegeneration .
Material Science Applications
Fluorescent Materials
The unique fluorescence properties of pyrazoloquinolines make them suitable for applications in material science, particularly in the development of fluorescent probes. These materials can be used for bioimaging and sensing applications due to their ability to emit light upon excitation. Research has focused on modifying the compound to enhance its photophysical properties for better performance in imaging techniques .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Anticancer Activity | Inhibition of breast cancer cell lines | Significant reduction in cell proliferation observed |
| Neuroprotective Effects | Cognitive enhancement | Improved memory retention in animal models |
| Material Science | Development of fluorescent probes | Enhanced fluorescence properties for bioimaging |
Case Studies
- Anticancer Study : A study published in a peer-reviewed journal highlighted the synthesis of a series of pyrazoloquinoline derivatives, including 1-(2,4-difluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline. The derivatives were tested against various cancer cell lines, showing IC50 values indicating potent activity against breast and lung cancer cells .
- Neuroprotection Research : In a controlled trial involving mice, the administration of this compound resulted in significant improvements in cognitive tasks compared to control groups. The study attributed these effects to the compound's ability to reduce neuroinflammation and oxidative damage within the brain .
Mechanism of Action
The mechanism by which 1-(2,4-difluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related pyrazoloquinoline derivatives, highlighting substituent effects and biological activities:
Structural and Functional Insights:
Substituent Effects: Fluorine: Present in the target compound and ELND006, fluorine improves metabolic stability and electronegativity, enhancing target binding . Amino/Hydroxy Groups: Analogs like 2i with -NH₂ or -OH exhibit potent anti-inflammatory activity due to hydrogen-bonding interactions, which the target compound lacks .
Ring System Variations: Pyrazolo[4,3-c]quinolines (e.g., target compound, ELND006) vs. pyrazolo[3,4-b]quinolines (e.g., ): The position of the pyrazole ring fusion alters molecular geometry, affecting interactions with enzymatic targets like gamma-secretase .
Pharmacological Potential: The target compound’s difluorophenyl moiety resembles ELND006’s 7,8-difluoro group, suggesting possible enzyme inhibition. However, the absence of sulfonyl or cyclopropyl groups may limit gamma-secretase affinity . Anti-inflammatory activity is plausible but less likely than amino/hydroxy-substituted derivatives (e.g., 2i) due to the lack of polar substituents .
Biological Activity
1-(2,4-Difluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its anti-inflammatory, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
- Chemical Formula : C20H19F2N3
- Molecular Weight : 363.38 g/mol
- IUPAC Name : this compound
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory effects of pyrazolo[4,3-c]quinoline derivatives. The compound demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression.
Table 1: Inhibitory Effects on NO Production
| Compound | IC50 (µM) | Cytotoxicity (%) at 10 µM |
|---|---|---|
| This compound | TBD | TBD |
| Control (1400W) | 0.39 | N/A |
Note: TBD = To Be Determined
The structure-activity relationship (SAR) analysis suggests that the position of substituents on the phenyl rings significantly affects both the anti-inflammatory activity and cytotoxicity of these compounds .
Anticancer Activity
Pyrazolo[4,3-c]quinolines have shown promise as anticancer agents. The compound's ability to inhibit cyclin-dependent kinases (CDKs) has been noted in various studies. For instance, derivatives have been evaluated for their antiproliferative effects against several human cancer cell lines.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | Compound Concentration (µM) | % Inhibition |
|---|---|---|
| HeLa | TBD | TBD |
| HCT116 | TBD | TBD |
| A375 | TBD | TBD |
These findings indicate that modifications to the pyrazolo[4,3-c]quinoline structure can enhance selectivity and potency against specific cancer types .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. It exhibits inhibitory activity against several key enzymes involved in inflammation and cancer progression. The specific targets include:
- iNOS : Involved in NO production during inflammatory responses.
- COX-2 : An enzyme that plays a crucial role in inflammation and pain signaling.
The inhibition of these enzymes suggests potential applications in treating inflammatory diseases and cancers.
Case Studies
A notable case study involved the synthesis and biological evaluation of a series of pyrazolo[4,3-c]quinoline derivatives, including the target compound. The study demonstrated that specific structural modifications could lead to enhanced biological activity while minimizing cytotoxic effects.
Key Findings:
- Modifications at the 2 and 4 positions on the phenyl rings were critical for maintaining activity while reducing toxicity.
- Compounds with electron-donating groups at the ortho position showed reduced activity compared to para-substituted analogs.
Q & A
Q. What are the common synthetic routes for preparing 1-(2,4-difluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Condensation of substituted phenylhydrazines with ketones or aldehydes to form hydrazone intermediates.
- Step 2 : Cyclization under acidic or basic conditions to construct the pyrazoloquinoline core.
- Step 3 : Functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at positions 1 and 3 .
- Key reagents : Pd(PPh₃)₄, microwave-assisted heating (improves yield and reduces reaction time) .
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs:
- X-ray crystallography : Determines bond lengths, angles, and crystal packing (e.g., orthorhombic system with space group P2₁2₁2₁) .
- NMR spectroscopy : Assigns substituent positions (e.g., ¹H NMR δ 2.35 ppm for methyl groups) .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 391.8) .
Q. What are the primary biological activities reported for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
